Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride
Description
Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride is a spirocyclic compound featuring a nitrogen atom (aza) at the 5-position of a fused [3.4] ring system, with an ethyl carboxylate ester substituent at the 8-position. This molecule serves as a versatile building block in medicinal chemistry, particularly for developing protease inhibitors, kinase modulators, and CNS-targeted therapeutics due to its constrained spirocyclic architecture . The hydrochloride salt enhances solubility in polar solvents, facilitating its use in biological assays.
Properties
IUPAC Name |
ethyl 5-azaspiro[3.4]octane-8-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)8-4-7-11-10(8)5-3-6-10;/h8,11H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCDDLSIWMSVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC12CCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, with an ester or acid chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Differences and Implications
The following table summarizes critical structural and functional variations among analogs:
Physicochemical and Handling Considerations
- Solubility : The target compound’s solubility in DMSO and stability under freezing conditions (-80°C) make it suitable for long-term storage in biological studies .
- Synthesis Challenges : Analogous compounds (e.g., bicyclo derivatives) require multi-step syntheses involving ketone intermediates or hydrazine couplings, as seen in and .
Biological Activity
Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique spirocyclic structure, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic framework that allows for specific interactions with biological targets. The presence of the hydrochloride salt enhances its solubility and reactivity, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate their activity, leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing signaling pathways critical for cell communication and function.
Antiviral Properties
Recent studies have investigated the antiviral potential of this compound against various viral strains. For instance, in vitro assays demonstrated significant antiviral activity against coronaviruses, suggesting its potential as a therapeutic agent in viral infections.
| Compound | Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Ethyl 5-Azaspiro[3.4]octane-8-carboxylate HCl | MRC-5 | 670 ± 29 | 320 | 2.09 |
| Chloroquine | MRC-5 | 60 ± 3 | 0.1 | 600 |
This table illustrates the comparative cytotoxicity and antiviral efficacy of this compound against established antiviral agents like chloroquine.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including HCT-8 cells, with a CC50 value significantly lower than that of conventional chemotherapeutics.
Case Studies
- Antiviral Efficacy Against Coronaviruses : A study assessed the protective effects of this compound on MRC-5 and HCT-8 cell lines prior to viral infection. Results showed substantial inhibition of viral replication when treated before infection, suggesting a preventive mechanism.
- Cytotoxicity Profiling : In another investigation, the compound was tested across several human cell lines to determine its cytotoxic profile. The results indicated that it had a lower toxicity compared to traditional antiviral drugs, making it a candidate for further development.
Research Applications
This compound is being explored for multiple applications:
- Drug Development : Its unique structure provides a scaffold for designing new drugs targeting viral infections and cancer.
- Biological Research : The compound serves as a tool in studying enzyme functions and receptor interactions in cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
